molecular formula C13H10O4 B7697335 2-(6-Formylnaphthalen-2-yloxy) acetic acid CAS No. 2216398-43-3

2-(6-Formylnaphthalen-2-yloxy) acetic acid

Cat. No. B7697335
CAS RN: 2216398-43-3
M. Wt: 230.22 g/mol
InChI Key: XHFHGJQTDVJAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Formylnaphthalen-2-yloxy) acetic acid, also known as FNA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FNA is a derivative of naphthalene and has been synthesized through various methods.

Mechanism of Action

2-(6-Formylnaphthalen-2-yloxy) acetic acid's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that plays a role in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the production of various inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to induce apoptosis, or programmed cell death, in various cancer cells.

Advantages and Limitations for Lab Experiments

2-(6-Formylnaphthalen-2-yloxy) acetic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound has also been shown to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, this compound's low water solubility and limited availability may pose challenges for some experiments.

Future Directions

May include the development of 2-(6-Formylnaphthalen-2-yloxy) acetic acid-based drug delivery systems, the synthesis of novel this compound derivatives, and the investigation of this compound's mechanism of action. Additionally, this compound's potential as a building block for the synthesis of nanomaterials may lead to the development of new materials with unique properties.

Synthesis Methods

2-(6-Formylnaphthalen-2-yloxy) acetic acid can be synthesized through various methods, including the reaction of 2-naphthol with ethyl chloroformate, followed by hydrolysis and oxidation. Another method involves the reaction of 2-naphthol with chloroacetic acid, followed by esterification and oxidation. These methods have been studied extensively, and their yields and purity have been optimized.

Scientific Research Applications

2-(6-Formylnaphthalen-2-yloxy) acetic acid has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. This compound has been shown to exhibit anti-cancer properties, inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. In material science, this compound has been used as a building block for the synthesis of various nanomaterials.

properties

IUPAC Name

2-(6-formylnaphthalen-2-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-7-9-1-2-11-6-12(17-8-13(15)16)4-3-10(11)5-9/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFHGJQTDVJAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCC(=O)O)C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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